4-Bromo-3,3,4,4-tetrafluorobutane-1-sulfonyl chloride
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Overview
Description
4-Bromo-3,3,4,4-tetrafluorobutane-1-sulfonyl chloride is a chemical compound with the molecular formula C4H4BrClF4O2S. It is known for its unique combination of bromine, fluorine, and sulfonyl chloride functional groups, which impart distinct chemical properties and reactivity. This compound is used in various chemical synthesis processes and has applications in different scientific fields.
Preparation Methods
The synthesis of 4-Bromo-3,3,4,4-tetrafluorobutane-1-sulfonyl chloride typically involves the reaction of 3,3,4,4-tetrafluorobutane-1-sulfonyl chloride with bromine in the presence of a suitable catalyst. The reaction conditions often include the use of a solvent such as dichloromethane and a base like sodium carbonate to facilitate the reaction. The industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
4-Bromo-3,3,4,4-tetrafluorobutane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or alcohols, leading to the formation of new compounds.
Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonamide or a sulfonic acid under specific conditions.
Oxidation Reactions: The compound can undergo oxidation to form sulfonic acid derivatives.
Common reagents used in these reactions include sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used .
Scientific Research Applications
4-Bromo-3,3,4,4-tetrafluorobutane-1-sulfonyl chloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in the modification of biomolecules for research purposes.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-3,3,4,4-tetrafluorobutane-1-sulfonyl chloride involves its reactivity with nucleophiles and electrophiles. The bromine and sulfonyl chloride groups are key sites for chemical reactions, allowing the compound to interact with various molecular targets. The pathways involved in these reactions depend on the specific conditions and reagents used .
Comparison with Similar Compounds
Similar compounds to 4-Bromo-3,3,4,4-tetrafluorobutane-1-sulfonyl chloride include:
4-Bromo-3,3,4,4-tetrafluoro-1-butanol: This compound has a hydroxyl group instead of a sulfonyl chloride group, leading to different reactivity and applications.
4-Bromo-1,1,2-trifluoro-1-butene: This compound has a different fluorine substitution pattern and lacks the sulfonyl chloride group, resulting in distinct chemical properties.
The uniqueness of this compound lies in its combination of bromine, fluorine, and sulfonyl chloride groups, which provide a versatile platform for various chemical transformations and applications.
Properties
IUPAC Name |
4-bromo-3,3,4,4-tetrafluorobutane-1-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrClF4O2S/c5-4(9,10)3(7,8)1-2-13(6,11)12/h1-2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLGPYICAYSTZLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS(=O)(=O)Cl)C(C(F)(F)Br)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrClF4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.49 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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